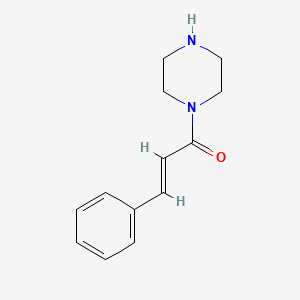

1-Cinnamoylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenyl-1-piperazin-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-7,14H,8-11H2/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCYXQODDJUHQL-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55486-27-6, 84935-37-5 | |

| Record name | 55486-27-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 84935-37-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Cinnamoylpiperazine basic properties and characteristics

This technical guide provides a comprehensive analysis of 1-Cinnamoylpiperazine , a critical heterocyclic intermediate in medicinal chemistry.[1] Unlike rigid templates, this document is structured to follow the logical flow of drug discovery: from chemical identity and synthesis to pharmacophore analysis and biological application.

Structural Pharmacophore & Synthetic Utility Guide[1]

Executive Summary & Chemical Identity

1-Cinnamoylpiperazine is a piperazine derivative characterized by an amide linkage connecting a cinnamyl moiety to a piperazine ring.[1] It serves as a "privileged scaffold" in drug design, offering a versatile handle for synthesizing complex bioactive molecules, including antifungal, antitumor, and cardiovascular agents.

Critical Distinction: Researchers must distinguish this compound from 1-Cinnamylpiperazine (CAS 18903-01-0).[1] The latter contains an amine linkage and is a metabolite of the drug Cinnarizine. 1-Cinnamoylpiperazine contains a carbonyl group (

Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | (E)-1-(Piperazin-1-yl)-3-phenylprop-2-en-1-one | Trans-isomer is thermodynamically favored.[1] |

| Molecular Formula | C₁₃H₁₆N₂O | |

| Molecular Weight | 216.28 g/mol | Ideal fragment size for lead optimization (<300 Da).[1] |

| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow.[1] |

| Melting Point | 80–81 °C | Sharp melting point indicates high purity.[1][2] |

| pKa (Calc) | ~8.5 (Piperazine NH) | Basic secondary amine remains available for functionalization.[1] |

| LogP | ~1.2 | Moderate lipophilicity; good membrane permeability potential.[1] |

| H-Bond Donors/Acceptors | 1 / 2 | Secondary amine (Donor), Amide Carbonyl & Tertiary Amine (Acceptors).[1] |

Synthetic Methodologies

High-purity synthesis of 1-Cinnamoylpiperazine requires controlling the acylation to prevent the formation of the symmetrical byproduct, 1,4-di-cinnamoylpiperazine .[1]

Protocol A: Controlled Mono-Acylation (Schotten-Baumann Conditions)

This protocol utilizes a large excess of piperazine to statistically favor the mono-substituted product.[1]

Reagents:

-

Cinnamoyl Chloride (1.0 eq)[1]

-

Anhydrous Piperazine (4.0 eq)[1]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

-

Triethylamine (

) (1.1 eq)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve anhydrous piperazine (4.0 eq) and

in DCM at 0°C under an inert atmosphere ( -

Addition: Dissolve cinnamoyl chloride (1.0 eq) in a separate volume of DCM. Add this solution dropwise to the piperazine solution over 60 minutes.

-

Causality: Slow addition ensures the concentration of the acylating agent remains low relative to the free piperazine, minimizing di-acylation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: MeOH/DCM 1:9).

-

Workup (Self-Validating Step):

-

Wash the organic layer with water to remove excess unreacted piperazine and triethylamine hydrochloride salts.

-

Validation: The aqueous wash must be basic (pH > 10) to keep the product in the organic phase while removing the highly water-soluble unsubstituted piperazine.[1]

-

-

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via column chromatography (Silica gel,

Visualization: Synthetic Pathway

The following diagram illustrates the reaction logic and byproduct avoidance strategy.

Figure 1: Synthetic pathway prioritizing mono-acylation through stoichiometric control.

Analytical Characterization (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

-

¹H NMR (CDCl₃, 400 MHz):

-

Olefinic Protons: Two doublets at

7.70 (d, J=15.4 Hz, Ph-CH=) and -

Piperazine Ring: Two multiplets around

3.60–3.80 (4H, adjacent to amide) and -

Amine Proton: A broad singlet around

1.8–2.0 (exchangeable with

-

-

IR Spectroscopy (ATR):

Pharmacophore & Biological Relevance

1-Cinnamoylpiperazine is not merely an intermediate; it possesses intrinsic chemical reactivity that can be leveraged in drug design.[1]

The Michael Acceptor Motif

The

-

Mechanism: It can undergo Michael addition with nucleophilic cysteine residues on target proteins.[1]

-

Application: This motif is often used in the design of Nrf2 activators (via Keap1 modification) or covalent kinase inhibitors.[1]

Scaffold Versatility

The free secondary amine allows for rapid diversification at the N4 position.

-

Antimicrobial Agents: N4-alkylation with bulky hydrophobic groups (e.g., coumarin derivatives) has yielded compounds with potent activity against Pseudomonas aeruginosa.[1]

-

CNS Agents: The cinnamoyl-piperazine fragment mimics the structure of several atypical antipsychotics and antidepressants, providing a rigid linker that orients the terminal phenyl ring for

stacking interactions within receptor pockets.[1]

Visualization: Structure-Activity Relationship (SAR)[1][3]

Figure 2: Pharmacophore map highlighting reactive and binding domains.[1]

Safety & Handling (MSDS Highlights)

While generally stable, 1-Cinnamoylpiperazine exhibits specific hazards due to its basicity and potential reactivity.[1]

-

GHS Classification:

-

Handling Protocol:

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5702792, 1-Cinnamoylpiperazine. Retrieved from [Link]

-

Wang, Y., et al. (2024). Multi-targeted pharmacological properties of cinnamyl piperazine derivatives: a comprehensive review. ResearchGate. Retrieved from [Link]

-

MDPI (2023). Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. Molecules. Retrieved from [Link][1]

Sources

Solubility Profiling of 1-Cinnamoylpiperazine: Thermodynamic Principles & Experimental Protocols

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 1-Cinnamoylpiperazine , a critical intermediate in the synthesis of piperazine-based pharmaceuticals (e.g., Cinepazide).

Executive Summary

1-Cinnamoylpiperazine (CAS: 55486-27-6) presents a distinct solubility profile governed by the competition between its lipophilic cinnamoyl tail and the polar, basic piperazine moiety.[1] While specific quantitative solubility data is often proprietary, this guide synthesizes structural analysis with established thermodynamic principles to provide a predictive solubility matrix . Furthermore, it establishes a self-validating experimental protocol to allow researchers to generate precise solubility curves for process optimization.[1]

Chemical Basis of Solubility

To understand the solvation of 1-Cinnamoylpiperazine, one must analyze its molecular architecture.[1] The molecule is an amphiphilic amide :

-

Lipophilic Domain (Hydrophobic): The cinnamoyl group (phenyl ring + conjugated alkene) drives solubility in chlorinated and aromatic solvents via

stacking and van der Waals forces.[1] -

Polar Domain (Hydrophilic/Basic): The piperazine ring contains a secondary amine (

) and an amide linkage.[1] This allows for hydrogen bond acceptance (carbonyl/amine) and donation (amine NH), facilitating solubility in polar protic solvents.

Implication: The compound exhibits "switchable" solubility.[1][2][3][4] It is lipophilic in neutral conditions but becomes highly water-soluble in acidic media due to protonation of the secondary amine.[1]

Predicted Solubility Matrix

The following data is derived from structure-property relationships (SPR) and analogous cinnamamide derivatives.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Strong dipole interactions; lack of H-bond network disruption.[1] Ideal for extraction.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | High dielectric constant solubilizes the amide dipole; excellent for reactions but hard to remove. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High (20–50 mg/mL) | Solvation via H-bonding. Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).[1] Temperature dependent.[1] |

| Ethers | THF, 1,4-Dioxane | Moderate | Good general solvency; useful for crystallization antisolvents.[1] |

| Non-Polar | Hexane, Heptane, Toluene | Low to Negligible | Lack of polar interactions to overcome crystal lattice energy. Used as antisolvents to force precipitation.[1] |

| Aqueous | Water (pH 7) | Low (<1 mg/mL) | Hydrophobic cinnamoyl effect dominates.[1] |

| Aqueous Acid | 0.1M HCl, Acetic Acid | Very High | Protonation of piperazine N4 yields a soluble cationic salt. |

Experimental Determination Protocol

Standardized "Shake-Flask" Method for Equilibrium Solubility

This protocol provides a self-validating system to determine exact solubility values (

Phase 1: Preparation & Equilibration

-

Supersaturation: Add excess solid 1-Cinnamoylpiperazine to 10 mL of the target solvent in a sealed scintillation vial.

-

Agitation: Place vials in a temperature-controlled orbital shaker (e.g., 200 rpm) at the target temperature (

). -

Equilibration Time: Agitate for 24–48 hours.

-

Validation Check: Measure concentration at 24h and 48h.[1] If deviation is <2%, equilibrium is reached.

-

Phase 2: Phase Separation & Sampling

-

Filtration: Using a pre-heated syringe filter (0.45

PTFE), filter the supernatant into a clean vial.-

Critical Step: Ensure the filter is at the same temperature as the solution to prevent premature crystallization during filtration.[1]

-

-

Dilution: Immediately dilute an aliquot of the filtrate with the mobile phase (for HPLC) or a volatile solvent (for gravimetric) to prevent precipitation upon cooling.[1]

Phase 3: Quantification (HPLC Method)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5

). -

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [40:60 v/v].[1]

-

Detection: UV at 254 nm (targeting the cinnamoyl conjugation).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Calculation:

[1]

Workflow Visualization

Figure 1: Step-by-step workflow for the precise determination of equilibrium solubility.

Thermodynamic Modeling

For process scale-up, determining solubility at every temperature is inefficient.[1] Instead, experimental data should be fitted to the Modified Apelblat Equation . This model accurately correlates solubility (

-

x: Mole fraction solubility.[1]

-

A, B, C: Empirical constants derived from regression analysis of experimental data.

Application: By measuring solubility at just three temperatures (e.g., 283K, 298K, 313K), you can solve for A, B, and C, allowing you to predict solubility across the entire operating range of your reactor.

Process Applications & Solvent Selection Logic

Recrystallization Strategy

To purify 1-Cinnamoylpiperazine from crude reaction mixtures, a Cooling Crystallization or Anti-solvent Crystallization approach is recommended.[1]

-

Primary Solvent: Ethanol or Isopropanol (Solubility increases significantly with Temperature).[1]

-

Anti-Solvent: Hexane or Water (induces supersaturation).[1]

Solvent Selection Decision Tree

Figure 2: Logic tree for selecting the optimal solvent based on process intent.

References

-

PubChem. (2025).[1][6][7] 1-Cinnamoylpiperazine Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

-

Varela, J., et al. (2022).[1][3] Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties. ResearchGate. [Link]

-

Jouyban, A. (2008).[1] Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

Sources

- 1. 1-Cinnamylpiperazine | C13H18N2 | CID 726896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. swgdrug.org [swgdrug.org]

- 5. ikm.org.my [ikm.org.my]

- 6. 1-Cinnamoylpiperazine | C13H16N2O | CID 5702792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)- | C14H17NO | CID 223147 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 1-Cinnamoylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Criticality of Stability

1-Cinnamoylpiperazine, a molecule of significant interest in medicinal chemistry and drug discovery, possesses a unique structural amalgam of a piperazine ring and a cinnamoyl moiety. This combination, while conferring desirable pharmacological properties, also introduces specific chemical liabilities that dictate its stability and shelf-life. A comprehensive understanding of the degradation pathways and optimal storage conditions for 1-Cinnamoylpiperazine is paramount for ensuring its quality, efficacy, and safety in research and development settings. This technical guide provides a holistic overview of the stability profile of 1-Cinnamoylpiperazine, offering field-proven insights into its handling, storage, and the scientific principles underpinning these recommendations.

Physicochemical Properties: The Foundation of Stability

A molecule's inherent physical and chemical characteristics are the primary determinants of its stability. The table below summarizes the key physicochemical properties of 1-Cinnamoylpiperazine.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O | PubChem |

| Molecular Weight | 216.28 g/mol | PubChem |

| CAS Number | 55486-27-6 | PubChem |

| Appearance | White to off-white crystalline powder | (Inferred from typical small molecules of this class) |

| Melting Point | Not available | |

| Boiling Point | 420.5 °C at 760 mmHg | ChemicalBook[1] |

| Solubility | Soluble in organic solvents like ethanol, methanol, DMSO | (Inferred from chemical structure) |

Anticipated Degradation Pathways: A Mechanistic Perspective

While specific degradation studies on 1-Cinnamoylpiperazine are not extensively documented in publicly available literature, a detailed analysis of its constituent functional groups—the amide linkage, the piperazine ring, and the cinnamoyl group's α,β-unsaturated system—allows for the prediction of its primary degradation pathways. Forced degradation studies on structurally related compounds, such as Cinnarizine, provide valuable insights into the potential liabilities of the 1-Cinnamoylpiperazine structure.[2]

Hydrolytic Degradation

The amide bond in 1-Cinnamoylpiperazine is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the molecule into cinnamic acid and piperazine.

-

Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Nucleophilic attack of a hydroxide ion on the amide carbonyl carbon initiates the cleavage.

The rate of hydrolysis is expected to be pH-dependent. While specific rate constants for 1-Cinnamoylpiperazine are not available, general principles of amide hydrolysis suggest that the stability would be lowest at pH extremes.

Oxidative Degradation

Oxidative conditions are anticipated to be a significant threat to the stability of 1-Cinnamoylpiperazine. Studies on the related compound Cinnarizine have shown it to be particularly labile to oxidation.[2] The potential sites for oxidation include:

-

The Piperazine Ring: The nitrogen atoms in the piperazine ring can be oxidized to form N-oxides.

-

The Cinnamoyl Moiety: The double bond in the cinnamoyl group is susceptible to epoxidation or oxidative cleavage. The benzylic position is also a potential site for oxidation.

Degradation studies on Cinnarizine have identified oxidative degradation products, suggesting that similar pathways may be relevant for 1-Cinnamoylpiperazine.[2]

Photodegradation

The cinnamoyl moiety, with its extended conjugation, is a chromophore that can absorb UV light. This absorption can lead to photochemical reactions, including:

-

cis-trans Isomerization: The trans double bond of the cinnamoyl group can isomerize to the cis form upon exposure to light.

-

Cycloaddition Reactions: [2+2] cycloaddition reactions between two molecules of 1-Cinnamoylpiperazine could potentially occur in the solid state upon irradiation.

-

Photo-oxidation: In the presence of oxygen, photo-excited states of the molecule can lead to the formation of oxidative degradation products.

Given the photosensitivity of many cinnamoyl derivatives, it is crucial to protect 1-Cinnamoylpiperazine from light.

Thermal Degradation

At elevated temperatures, the piperazine ring can undergo degradation. Studies on piperazine and its analogs have shown that thermal degradation can occur, with the stability being dependent on the ring size and substituents.[3] For 1-Cinnamoylpiperazine, thermal stress could potentially lead to the cleavage of the amide bond or degradation of the piperazine ring itself.

The following diagram illustrates the potential degradation pathways of 1-Cinnamoylpiperazine based on the analysis of its chemical structure and data from related compounds.

Caption: Predicted degradation pathways of 1-Cinnamoylpiperazine.

Recommended Storage and Handling: A Practical Guide

Based on the predicted chemical liabilities, the following storage and handling procedures are recommended to ensure the long-term stability of 1-Cinnamoylpiperazine.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. For long-term storage, -20 °C is preferable. | To minimize thermal degradation and slow down the rates of all potential degradation reactions. |

| Light | Protect from light. Store in an amber vial or a light-opaque container. | To prevent photodegradation, including isomerization and photo-oxidation of the cinnamoyl moiety. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation of the piperazine ring and the cinnamoyl group. |

| Moisture | Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended. | To prevent hydrolysis of the amide bond. |

Handling Procedures

-

Weighing and Aliquoting: Perform these operations in a controlled environment with low humidity. If possible, work under a blanket of inert gas.

-

Solution Preparation: Prepare solutions fresh for each use. If storage of solutions is unavoidable, they should be stored at -20 °C or -80 °C in tightly sealed vials, protected from light, and purged with an inert gas before sealing. The stability in various solvents should be experimentally determined.

-

Compatibility: Avoid contact with strong acids, bases, and oxidizing agents.

Experimental Protocols for Stability Assessment: A Self-Validating System

To rigorously assess the stability of 1-Cinnamoylpiperazine and develop a stability-indicating analytical method, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to generate potential degradation products.

Forced Degradation Study Protocol

Objective: To identify the degradation pathways of 1-Cinnamoylpiperazine and to develop a stability-indicating analytical method.

Materials:

-

1-Cinnamoylpiperazine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water, acetonitrile, and methanol

-

Suitable buffer (e.g., phosphate or acetate)

-

UV-Vis spectrophotometer

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for identification of degradation products

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 1-Cinnamoylpiperazine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 1N NaOH before analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for a specified time. Neutralize the solution with 1N HCl before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

-

Thermal Degradation: Place a sample of solid 1-Cinnamoylpiperazine in an oven at a controlled temperature (e.g., 60 °C or 80 °C) for a specified time. Also, subject a solution of the compound to thermal stress.

-

Photodegradation: Expose a solution of 1-Cinnamoylpiperazine and a thin layer of the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

-

-

Sample Analysis:

-

Analyze the stressed samples at different time points using a stability-indicating HPLC method.

-

Monitor the formation of degradation products and the decrease in the peak area of the parent compound.

-

Use a PDA detector to check for peak purity and to obtain UV spectra of the degradation products.

-

Characterize the major degradation products using LC-MS to determine their mass and fragmentation patterns, which will aid in structure elucidation.

-

The following diagram outlines the workflow for a forced degradation study.

Caption: Workflow for conducting a forced degradation study.

Development of a Stability-Indicating HPLC Method

A crucial outcome of the forced degradation study is the development and validation of a stability-indicating analytical method, typically an HPLC method. This method must be able to resolve the parent drug from all significant degradation products and from any excipients if in a formulation.

Key Method Development Considerations:

-

Column Chemistry: A C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve all components.

-

Detection: A PDA detector is highly recommended to assess peak purity and to aid in the identification of peaks.

-

Validation: The method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion: A Proactive Approach to Ensuring Quality

The stability of 1-Cinnamoylpiperazine is a critical parameter that directly impacts the reliability and reproducibility of research and development activities. While specific experimental data for this compound is limited, a thorough understanding of its chemical structure and the stability of related molecules provides a strong foundation for establishing appropriate storage and handling protocols. By implementing the recommendations outlined in this guide and, where necessary, conducting tailored forced degradation studies, researchers can ensure the integrity of their 1-Cinnamoylpiperazine samples, thereby safeguarding the validity of their scientific findings. A proactive and scientifically informed approach to stability is not merely a matter of good laboratory practice; it is a cornerstone of scientific integrity.

References

-

National Center for Biotechnology Information. "1-Cinnamoylpiperazine" PubChem Compound Database, CID=5702792, [Link] (accessed Jan. 29, 2026).

- Klarić, D., Kutleša, L., Jug, M., & Galić, N. (2025). From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes. Pharmaceutics, 17(10), 2525.

- Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 119-128.

-

Oakwood Chemical. "1-Cinnamoyl-piperazine" [Link] (accessed Jan. 29, 2026).

Sources

- 1. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preclinical Profile of 1-Cinnamoylpiperazine and its Analogs: A Technical Guide for Drug Development Professionals

Foreword: The Therapeutic Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs. Its versatile nature, favorable physicochemical properties, and ability to engage with a wide array of biological targets have cemented its importance in drug discovery. When combined with the cinnamoyl group, a pharmacophore present in numerous natural products with established biological activities, the resulting 1-cinnamoylpiperazine core presents a compelling starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the preclinical data available for 1-cinnamoylpiperazine and its analogs, offering insights into their synthesis, diverse pharmacological activities, and underlying mechanisms of action to inform and guide future drug development efforts.

I. The 1-Cinnamoylpiperazine Core: Synthesis and Structural Framework

The synthesis of 1-cinnamoylpiperazine and its derivatives is typically achieved through straightforward and efficient chemical reactions. The most common approach involves the acylation of piperazine or its substituted analogs with cinnamoyl chloride or a similarly activated cinnamic acid derivative. This reaction is generally high-yielding and allows for the facile introduction of a wide variety of substituents on both the piperazine and cinnamoyl moieties, enabling the exploration of structure-activity relationships (SAR).

A generalized synthetic scheme is presented below:

Figure 1: General synthetic route for 1-cinnamoylpiperazine analogs.

The versatility of this synthetic approach allows for the creation of extensive libraries of analogs for screening and optimization. Modifications can be readily made to the phenyl ring of the cinnamoyl group (e.g., addition of electron-donating or electron-withdrawing groups) and to the second nitrogen of the piperazine ring, providing a rich chemical space for therapeutic exploration.

II. Pharmacological Landscape: A Multi-Targeted Profile

Preclinical investigations into 1-cinnamoylpiperazine and its analogs have revealed a broad spectrum of pharmacological activities, highlighting their potential in several therapeutic areas. The primary areas of interest include anti-inflammatory, anticancer, and neuroprotective effects.

A. Anti-Inflammatory Activity: Targeting the NF-κB Pathway

A significant body of evidence points to the potent anti-inflammatory properties of compounds containing the cinnamoyl moiety. This activity is largely attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

The NF-κB pathway is a cornerstone of inflammatory signaling. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of a plethora of pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Cinnamoyl derivatives have been shown to suppress the activation of NF-κB.[1] This inhibitory action is believed to occur through the prevention of IκBα degradation, thereby keeping NF-κB in its inactive cytoplasmic state.[2]

Figure 3: Potential neuroprotective mechanism via TRPC6 activation.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Neuronal Cell Culture: Primary hippocampal neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured.

-

Induction of Neurotoxicity: Neurotoxicity is induced using an appropriate agent, such as amyloid-beta (Aβ) for Alzheimer's disease models or glutamate for excitotoxicity models.

-

Compound Treatment: Cells are co-treated with the neurotoxic agent and various concentrations of the 1-cinnamoylpiperazine analogs.

-

Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Mechanistic Studies: Further experiments can be conducted to investigate the underlying mechanisms, such as measuring intracellular calcium levels, assessing dendritic spine morphology, or analyzing the phosphorylation status of key proteins in neuroprotective signaling pathways (e.g., Akt, GSK3β) via Western blotting.

III. Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the 1-cinnamoylpiperazine class is still emerging, preliminary data from related series offer valuable insights for future optimization. For instance, in some series of anticancer piperazine derivatives, the nature and position of substituents on the aromatic rings have a significant impact on potency and selectivity. [3]Similarly, for anti-inflammatory cinnamoyl derivatives, substitutions on the phenyl ring can modulate activity. [1] A systematic exploration of substitutions on both the cinnamoyl and piperazine moieties of the 1-cinnamoylpiperazine scaffold is warranted to delineate a clear SAR and to identify analogs with improved potency, selectivity, and pharmacokinetic properties.

IV. Future Directions and Conclusion

The preclinical data accumulated to date on 1-cinnamoylpiperazine and its analogs underscore their potential as a versatile platform for the development of novel therapeutics. The demonstrated anti-inflammatory, anticancer, and neuroprotective activities, coupled with a straightforward synthetic accessibility, make this chemical class an attractive area for further investigation.

Future research should focus on:

-

Comprehensive Preclinical Profiling of 1-Cinnamoylpiperazine: A thorough evaluation of the parent compound is necessary to establish a baseline for analog development.

-

Systematic SAR Studies: The synthesis and screening of focused libraries of analogs will be crucial for optimizing potency and selectivity for specific biological targets.

-

In-depth Mechanistic Elucidation: Further studies are needed to fully understand the molecular mechanisms underlying the observed pharmacological effects, including target identification and pathway analysis.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates from in vitro studies should be advanced to in vivo models of disease to assess their efficacy, safety, and pharmacokinetic profiles.

V. References

-

Wang, S., Ji, L., Zhang, D., Guo, H., Wang, Y., & Li, W. (2022). Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. Molecules, 27(23), 8415. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5702792, 1-Cinnamoylpiperazine. Retrieved from [Link]

-

Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]

-

Lee, H. S. (2011). Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo. Journal of Agricultural and Food Chemistry, 59(14), 7942–7948. [Link]

-

Popugaeva, E., Chernyuk, D., Poroikov, V., Zhang, H., & Bezprozvanny, I. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 435–446. [Link]

-

Choi, Y. H. (2024). Natural Bioactive Compounds Targeting FABP4 in Adipogenesis and Obesity: Evidence from In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 25(3), 1599. [Link]

-

Fogarty, M. F., Vandeputte, M. M., Krotulski, A. J., Papsun, D. M., & Logan, B. K. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(5), 1471–1481. [Link]

-

Kiss, L., Forgo, P., Zupkó, I., & Szabó, A. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6649. [Link]

-

Corvino, A., Severino, B., Fiorino, F., Magli, E., Frecentese, F., & Caliendo, G. (2023). Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells. Pharmaceuticals, 16(5), 701. [Link]

-

FierceBiotech. (2012, January 25). Rexahn Pharmaceuticals Publishes New Preclinical Data for Quinoxalinyl-Piperazine Compounds. Retrieved from [Link]

-

Al-Ghorbani, M., & El-Gamal, M. I. (2021). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Mini-Reviews in Medicinal Chemistry, 21(16), 2209–2228. [Link]

-

Li, Y., Zhao, L., Li, Y., Zhang, Y., & Zheng, X. (2024). Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities. European Journal of Medicinal Chemistry, 265, 116089. [Link]

-

van der Wildt, B., Lammertsma, A. A., & Windhorst, A. D. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 66(10), 6865–6876. [Link]

-

Walayat, I., Asad, S. A., & Ayub, K. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1622–1654. [Link]

-

Nam, N. H. (2006). Naturally Occurring NF-κB Inhibitors. Mini-Reviews in Medicinal Chemistry, 6(8), 945–951. [Link]

-

Sethi, G., Ahn, K. S., & Aggarwal, B. B. (2008). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1785(1), 38–52. [Link]

-

Karcz, T., & Chlebek, I. (2023). Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. Molecules, 28(14), 5406. [Link]

-

Szałach, A., & Szymański, P. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 14(15), 2829–2841. [Link]

-

Fijałkowski, K., & Fijałkowska, M. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 10001. [Link]

-

Oakwood Chemical. (n.d.). 1-Cinnamoyl-piperazine. Retrieved from [Link]

-

Chear, N. J. Y., & Ramasamy, K. (2021). Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. Molecules, 26(11), 3331. [Link]

-

Khan, H., & Ullah, H. (2023). Computational Profile of Novel Natural Bioactive Inhibitors of NF-κB. Biointerface Research in Applied Chemistry, 14(1), 1-8. [Link]

-

Popugaeva, E., Poroikov, V., & Bezprozvanny, I. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 14(1), 1-15. [Link]

-

Gholivand, K., & Mohammadpanah, F. (2020). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Scientia Iranica, 27(6), 3121-3132. [Link]

Sources

1-Cinnamoylpiperazine: A Privileged Scaffold in Medicinal Chemistry

Executive Summary

1-Cinnamoylpiperazine (CAS: 55486-27-6), also known as 1-(3-phenylacryloyl)piperazine, represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Structurally, it combines the lipophilic, conjugated cinnamoyl moiety with the polar, semi-rigid piperazine ring. This architecture serves as the core pharmacophore for clinically significant vasodilators like Cinepazide and is increasingly investigated for its potential in neuroprotection, oncology, and cognitive enhancement.

This guide provides a comprehensive technical analysis of the 1-cinnamoylpiperazine scaffold, detailing its synthetic accessibility, structure-activity relationships (SAR), and pharmacological mechanisms.

Chemical Architecture & Properties[1]

Structural Analysis

The molecule consists of two distinct domains connected by an amide bond:

-

The Cinnamoyl Domain (Lipophilic Tail): An

-unsaturated carbonyl system. The conjugated double bond provides rigidity and planarity, while the phenyl ring allows for -

The Piperazine Domain (Linker/Head): A saturated six-membered heterocycle. It introduces a defined "kink" in the molecule, enhancing solubility compared to acyclic analogs and providing a secondary amine handle for further diversification (N4-substitution).

Physicochemical Profile

-

Molecular Formula:

-

Molecular Weight: 216.28 g/mol

-

LogP: ~1.2 (Moderate lipophilicity, favorable for BBB penetration)

-

H-Bond Donors: 1 (NH)

-

H-Bond Acceptors: 2 (N, O)

-

pKa: ~9.8 (Piperazine secondary amine), ensuring protonation at physiological pH.

Synthetic Methodologies

The synthesis of 1-cinnamoylpiperazine is robust, typically relying on amide coupling strategies. The choice of method depends on the desired scale and the sensitivity of substituents on the phenyl ring.

Method A: Schotten-Baumann Acylation (Standard)

This is the most direct route, involving the reaction of cinnamoyl chloride with excess piperazine.

Protocol:

-

Reagents: Cinnamoyl chloride (1.0 eq), Piperazine (anhydrous, 3.0-5.0 eq), Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve piperazine in DCM at 0°C.

-

Add cinnamoyl chloride dropwise (dissolved in DCM) over 30 minutes. Note: Excess piperazine acts as the HCl scavenger and prevents double acylation.

-

Stir at room temperature for 2-4 hours.

-

Workup: Wash with water to remove piperazine salts. Extract organic layer, dry over

, and concentrate. -

Purification: Recrystallization from ethanol/ethyl acetate.

-

Method B: Peptide Coupling (For Sensitive Substrates)

Used when the acid chloride is unstable or unavailable.

-

Reagents: Cinnamic acid, EDC.HCl, HOBt, Piperazine.

-

Mechanism: Activation of the carboxylic acid to an active ester, followed by nucleophilic attack by the piperazine nitrogen.

Visualization: Synthetic Workflow

Figure 1: Step-wise synthetic pathway for 1-cinnamoylpiperazine production.

Pharmacological Profile & Mechanisms[2][3][4]

The 1-cinnamoylpiperazine scaffold is not merely a passive linker; it actively dictates the pharmacodynamics of the resulting drugs.

Calcium Channel Blockade (Vasodilation)

The most validated application of this scaffold is in Cinepazide (used for cerebral vasodilation).

-

Mechanism: The cinnamoyl moiety inserts into the hydrophobic pocket of the L-type Voltage-Gated Calcium Channel (VGCC). The piperazine ring positions the terminal nitrogen (often substituted with bulky groups) to interact with the channel pore, blocking

influx. -

Effect: Relaxation of vascular smooth muscle, increased cerebral blood flow.[1]

Neuroprotection & Nootropic Potential

Emerging research links cinnamoyl-piperazine derivatives to neuroprotection via two pathways:

-

AMPA Receptor Modulation: Structurally similar to ampakines (e.g., CX-546), derivatives can positive allosterically modulate AMPA receptors, enhancing Long-Term Potentiation (LTP).

-

Antioxidant Activity: The

-unsaturated ketone acts as a mild electrophile, activating the Nrf2-ARE pathway . This upregulates antioxidant enzymes like Heme Oxygenase-1 (HO-1), protecting neurons from oxidative stress.

Visualization: Pharmacological Mechanism

Figure 2: Dual mechanism of action: Calcium channel blockade and Nrf2-mediated neuroprotection.

Structure-Activity Relationship (SAR)

Optimizing the 1-cinnamoylpiperazine scaffold requires precise modification of three key zones.

| Zone | Modification | Effect on Activity |

| Zone A: Phenyl Ring | 3,4,5-Trimethoxy | Significantly enhances affinity for calcium channels (seen in Cinepazide). |

| 4-Fluoro/Chloro | Increases metabolic stability and lipophilicity; often used in antipsychotic derivatives. | |

| 4-Hydroxy | Increases antioxidant potency but reduces BBB permeability. | |

| Zone B: Linker | Essential for rigidity and antioxidant activity. Hydrogenation (single bond) often leads to loss of potency. | |

| Amide Nitrogen | Methylation of the amide nitrogen is generally not tolerated (steric clash). | |

| Zone C: Piperazine N4 | Bulky Alkyl/Acyl | Critical for selectivity. Adding a pyrrolidinyl-carbonyl-methyl group creates Cinepazide. |

| Free Amine (NH) | Low potency; serves as a handle for further synthesis. |

Visualization: SAR Map

Figure 3: Structure-Activity Relationship (SAR) zones for scaffold optimization.

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesize 1-cinnamoylpiperazine (5g scale) with >95% purity.

-

Preparation:

-

Charge a 250mL round-bottom flask with Piperazine (8.6g, 100 mmol, 4.0 eq) and DCM (100 mL).

-

Cool to 0°C in an ice bath.

-

Prepare a solution of Cinnamoyl Chloride (4.16g, 25 mmol, 1.0 eq) in DCM (25 mL).

-

-

Reaction:

-

Add the acid chloride solution dropwise over 45 minutes. Control: Monitor internal temperature; do not exceed 5°C.

-

Remove ice bath and stir at 25°C for 3 hours.

-

Validation Point: TLC (EtOAc/MeOH 9:1) should show disappearance of cinnamoyl chloride (

) and appearance of product (

-

-

Workup:

-

Filter off the white precipitate (Piperazine hydrochloride salt).

-

Wash the filtrate with water (3 x 50 mL) to remove excess piperazine.

-

Wash with Brine (50 mL), dry over anhydrous

.

-

-

Purification:

-

Evaporate solvent to yield a crude solid.

-

Recrystallize from EtOAc/Hexane (1:2).

-

Yield Target: >85% (approx. 4.6g).

-

Characterization: H-NMR should show characteristic doublets for the alkene protons at

7.6 and 6.9 ppm (

-

References

-

PubChem. (2023). 1-Cinnamoylpiperazine | C13H16N2O. National Library of Medicine. [Link]

-

Zhao, X., et al. (2020). "Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial." Chinese Medical Journal. [Link]

-

Romanelli, M. N., et al. (2022).[2] "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery. [Link]

-

Mao, S., et al. (2024). "Programmable Piperazine Synthesis via Organic Photoredox Catalysis." PMC - NIH. [Link]

Sources

- 1. The Effects of Cinepazide Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: 1-Cinnamoylpiperazine Derivatives as Tyrosinase Inhibitors

[1]

Executive Summary

The search for potent anti-melanogenic agents has evolved beyond simple phenolic mimics (e.g., hydroquinone) toward hybrid scaffolds that offer improved stability, bioavailability, and dual-action mechanisms.[1] 1-Cinnamoylpiperazine derivatives represent a privileged structural class in this domain.[1]

This scaffold synergizes the cinnamoyl moiety —a naturally occurring phenylpropanoid pharmacophore known for competitive tyrosinase binding—with a piperazine linker , which improves solubility and provides a vector for introducing distal hydrophobic groups.[1] This guide provides a comprehensive technical analysis of the design, synthesis, and evaluation of these derivatives, grounded in recent structure-activity relationship (SAR) data.

Chemical Basis & Rational Design

The Pharmacophore

The efficacy of 1-cinnamoylpiperazine derivatives stems from their ability to mimic the transition state of tyrosine oxidation while blocking the binuclear copper active site of tyrosinase.[1]

-

The Cinnamoyl "Warhead" (Western Region):

- -Unsaturation: The conjugated alkene acts as a rigid spacer, orienting the aromatic ring into the hydrophobic pocket of the enzyme.[1] It also possesses Michael acceptor properties, potentially allowing for covalent modification of nucleophilic residues (though reversible binding is preferred for safety).[1]

-

Aromatic Substitution: Hydroxyl (-OH) or methoxy (-OMe) groups on the phenyl ring mimic the phenolic structure of L-Tyrosine and L-DOPA, facilitating hydrogen bonding with active site histidines.[1]

-

The Piperazine Core (Linker):

-

Conformational Rigidity: Unlike flexible alkyl chains, the piperazine ring restricts the spatial arrangement of the N-substituents, reducing the entropic penalty of binding.[1]

-

Solubility: The basic nitrogens (at physiological pH) enhance aqueous solubility, a critical failure point for many lipophilic tyrosinase inhibitors.[1]

-

-

The Distal Substituent (Eastern Region):

-

Substitutions at the

-position (e.g., benzyl, phenyl, or heteroaryl groups) target the secondary binding pockets near the entrance of the active site, often converting a weak inhibitor into a nanomolar-potency lead.[1]

-

Chemical Synthesis Protocol

Objective: Synthesize 1-cinnamoyl-4-substituted piperazine via amide coupling. Standard Method: Carbodiimide-mediated coupling (EDC/HOBt) is preferred over acyl chlorides to prevent racemization (if chiral centers are present) and to tolerate sensitive functional groups.[1]

Reagents

-

Acid: Substituted Cinnamic Acid (1.0 eq)[1]

-

Amine: N-substituted Piperazine (1.0 eq)[1]

-

Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC[1]·HCl) (1.2 eq)

-

Catalyst: Hydroxybenzotriazole (HOBt) (1.2 eq)[1]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)[1]

-

Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology

-

Activation:

-

Coupling:

-

Work-up:

-

Purification:

-

Purify crude residue via silica gel column chromatography or recrystallization (Ethanol/Water).[1]

-

Visualization: Synthesis Workflow

Figure 1: General synthetic pathway for cinnamoylpiperazine amides using EDC/HOBt coupling.

Tyrosinase Inhibition Assay Protocol

Objective: Determine the

Reagents

-

Enzyme: Mushroom Tyrosinase (Sigma-Aldrich), 1000 U/mL stock in PBS.[1][2]

-

Substrate: L-DOPA (2.0 mM) in Phosphate Buffer.

-

Buffer: 50 mM Phosphate Buffer (pH 6.8).

-

Inhibitor Stock: 10 mM in DMSO.[1]

Experimental Procedure (96-Well Plate Format)

-

Preparation:

-

Test Wells: Add 140

L Buffer + 20 -

Control Wells (100% Activity): Add 140

L Buffer + 20 -

Blank Wells: Add 160

L Buffer + 20

-

-

Incubation:

-

Incubate the plate at

for 10 minutes to allow enzyme-inhibitor binding.

-

-

Initiation:

-

Add 20

L of L-DOPA substrate to all wells.[1]

-

-

Measurement:

-

Calculation:

Visualization: Assay Logic

Figure 2: Step-by-step workflow for the high-throughput tyrosinase inhibition assay.

Mechanism of Action & SAR Insights

Binding Mechanism

Most 1-cinnamoylpiperazine derivatives act as competitive or mixed-type inhibitors .[1]

-

Copper Chelation: The carbonyl oxygen of the cinnamoyl amide and potential phenolic hydroxyls can coordinate with the binuclear copper ions (

) in the active site.[1] -

-

Structure-Activity Relationship (SAR) Table[1]

| Structural Region | Modification | Effect on Potency | Mechanistic Rationale |

| Cinnamoyl Ring | 4-OH or 3,4-di-OH | Increase | Mimics Tyrosine/DOPA; H-bond donor to active site residues.[1] |

| Cinnamoyl Ring | 4-OMe | Moderate | Loss of H-bond donor, but retains hydrophobic bulk.[1] |

| Linker | Critical | Rigidifies structure; removal (hydrogenation) typically decreases potency.[1] | |

| Piperazine N-4 | Benzyl / Phenyl | Increase | Occupies secondary hydrophobic pocket; generates additional van der Waals contacts.[1] |

| Piperazine N-4 | Methyl / Ethyl | Decrease | Insufficient bulk to bridge the active site entrance.[1] |

Visualization: Molecular Interaction Pathway

Figure 3: Mechanistic interactions driving tyrosinase inhibition by cinnamoylpiperazines.

Computational Validation (Docking)[1][2][4]

To validate experimental results, molecular docking is performed using the crystal structure of Mushroom Tyrosinase (PDB ID: 2Y9X ).[1][3][4][5]

References

-

Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Source: BMC Chemistry (via PubMed Central/NIH) URL:[1][Link]

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Source: ACS Omega URL:[1][Link][1]

-

Discovery of Tyrosinase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Source: Interdisciplinary Sciences: Computational Life Sciences URL:[1][Link][1]

-

A comprehensive review on tyrosinase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencearchives.org [sciencearchives.org]

Methodological & Application

Precision Synthesis of 1-Cinnamoylpiperazine: Mono-Functionalization Strategies

Executive Summary & Strategic Analysis

1-Cinnamoylpiperazine is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for calcium channel blockers (e.g., Cinnarizine analogues), antifungal agents, and MAO-B inhibitors.

The Synthetic Challenge: The primary difficulty in synthesizing 1-cinnamoylpiperazine from cinnamic acid and piperazine is selectivity . Piperazine is a symmetric diamine. Standard acylation conditions often lead to a statistical mixture of:

-

Unreacted Piperazine

-

1-Cinnamoylpiperazine (Target, Mono-amide)

-

1,4-Dicinnamoylpiperazine (Impurity, Bis-amide)

The Solution: This guide details two high-fidelity protocols designed to maximize mono-selectivity:

-

Protocol A (The Kinetic Route): Uses Cinnamoyl Chloride with a specific "Inverse Addition" technique and pH-controlled workup. This is the robust, scalable industrial standard.

-

Protocol B (The Direct Coupling Route): Uses EDC/HOBt activation. Ideal for small-scale discovery where isolating the acid chloride is undesirable.

Retrosynthetic Logic & Reaction Pathway

The synthesis relies on the nucleophilic acyl substitution of an activated cinnamic acid derivative by the secondary amine of piperazine.

Critical Process Parameters (CPPs)

| Parameter | Setting | Rationale |

| Stoichiometry | Piperazine:Acid > 4:1 | High molar excess of diamine statistically favors mono-substitution. |

| Temperature | 0°C | Low temperature suppresses the reaction rate of the second amine (which becomes less nucleophilic after the first acylation, but still reactive). |

| Addition Mode | Inverse Addition | Adding the Acid Chloride dropwise into the Piperazine solution ensures the amine is always in excess relative to the acylating agent. |

Reaction Scheme Visualization

Figure 1: Reaction pathway highlighting the activation step and the bifurcation between mono- and bis-substitution.

Protocol A: Acid Chloride Method (High Yield/Scalable)

This method is preferred for gram-to-kilogram scale synthesis due to the low cost of reagents and the ease of removing impurities via acid/base extraction.

Materials

-

trans-Cinnamic Acid (1.0 equiv)

-

Thionyl Chloride (

) (1.5 equiv) -

Piperazine (Anhydrous) (4.0 equiv)

-

Dichloromethane (DCM) (Solvent)

-

DMF (Catalytic, 2-3 drops)

-

Triethylamine (

) (Optional, 1.0 equiv if using Piperazine HCl salts)

Step 1: Synthesis of Cinnamoyl Chloride[1]

-

Setup: Equip a dry Round Bottom Flask (RBF) with a reflux condenser and a drying tube (

) or -

Charge: Add Cinnamic Acid (e.g., 1.48 g, 10 mmol) and dry DCM (20 mL).

-

Activation: Add catalytic DMF (2 drops).

-

Reagent Addition: Add Thionyl Chloride (1.1 mL, 15 mmol) dropwise at room temperature.

-

Note: Gas evolution (

,

-

-

Reflux: Heat to reflux (40°C) for 2–3 hours. The suspension should turn into a clear yellow solution.

-

Concentration: Evaporate the solvent and excess

under reduced pressure (Rotavap) to yield Cinnamoyl Chloride as a yellow oil/solid.-

Tip: Co-evaporate with Toluene (2x) to remove trace

.

-

Step 2: Mono-Acylation (Inverse Addition)

-

Preparation: Dissolve the crude Cinnamoyl Chloride in dry DCM (10 mL).

-

Receiver Solution: In a separate flask, dissolve Piperazine (3.44 g, 40 mmol, 4 equiv) in DCM (30 mL). Cool this solution to 0°C (Ice bath).

-

Coupling: Transfer the Cinnamoyl Chloride solution into a dropping funnel. Add it dropwise to the stirring Piperazine solution over 30–60 minutes.

-

Critical: Slow addition maintains a high local concentration of Piperazine relative to the chloride, preventing bis-acylation.

-

-

Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (System: DCM/MeOH 9:1).

Step 3: The "Self-Validating" Purification (Acid/Base Workup)

This workup exploits the basicity of the mono-product vs. the neutrality of the bis-product.

-

Filtration: Filter off any precipitated Piperazine Hydrochloride salts.

-

Wash 1 (Remove Excess Piperazine): Wash the organic layer with Water (3 x 20 mL) .

-

Chemistry: Unreacted Piperazine is highly water-soluble and is removed here.

-

-

Extraction (Separation of Mono vs. Bis):

-

Extract the organic layer with 1M HCl (2 x 20 mL) .

-

Organic Layer (Discard): Contains neutral impurities (Bis-amide, unreacted Cinnamic acid).

-

Aqueous Layer (Keep): Contains the protonated 1-Cinnamoylpiperazine-HCl .

-

-

Recovery:

-

Cool the acidic aqueous layer to 0°C.[1]

-

Basify with 4M NaOH to pH > 12. The product will precipitate or oil out.

-

Extract with DCM (3 x 20 mL) .

-

-

Final Polish: Dry combined organics over

, filter, and concentrate.

Expected Yield: 75–85% Appearance: Off-white solid.

Protocol B: Direct Coupling (EDC/HOBt)

Best for: Small scale discovery or when acid-sensitive groups are present.

Materials

-

Cinnamic Acid (1.0 equiv)[2]

-

Piperazine (3.0 equiv)[3]

-

EDC

HCl (1.2 equiv) -

HOBt (1.2 equiv) or Oxyma

-

Solvent: DMF or DCM

Procedure

-

Dissolve Cinnamic Acid (10 mmol) in DCM (50 mL).

-

Add HOBt (12 mmol) and EDC

HCl (12 mmol). Stir for 15 min to form the active ester. -

Add Piperazine (30 mmol) in one portion.

-

Stir at RT for 12 hours.

-

Workup: Dilute with DCM. Follow the Acid/Base Workup described in Protocol A (Step 3) to separate the mono-product from the excess piperazine and coupling byproducts.

Purification Logic Flowchart

Use this flowchart to validate your purification process.

Figure 2: Purification workflow utilizing pH-switching to isolate the mono-substituted product.

Analytical Validation (QC)

Verify your product using these standard spectroscopic markers.

| Method | Expected Signal | Interpretation |

| 1H NMR (CDCl3) | Alkene proton : Large coupling constant (J>15) confirms trans geometry is retained. | |

| 1H NMR (CDCl3) | Alkene proton : The alpha-carbonyl proton. | |

| 1H NMR (CDCl3) | Piperazine ring : Two distinct multiplets (4H each) indicating asymmetry (amide vs. amine side). | |

| MS (ESI) | [M+H]+ = 217.1 | Molecular ion peak corresponding to |

| Melting Point | 100–102 °C | Literature value range for pure solid. |

Troubleshooting & Optimization

Issue: High Bis-Cinnamoylpiperazine formation.

-

Cause: Addition of Cinnamoyl Chloride was too fast, or Piperazine excess was insufficient.

-

Fix: Increase Piperazine to 5.0 equiv. Ensure vigorous stirring during dropwise addition.

Issue: Low Yield after Acid/Base Workup.

-

Cause: Product is water-soluble if the pH is not sufficiently high during the final extraction.

-

Fix: Ensure aqueous layer pH > 12 before final DCM extraction. Saturate the aqueous layer with NaCl (salting out) to improve extraction efficiency.

Issue: Emulsion during extraction.

-

Fix: Filter the mixture through Celite before separation or add a small amount of Brine.

References

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Source: MDPI (Molecules), 2012. Context: Describes the "in situ" protection method and kinetic control strategies. [Link]

-

Synthesis and Biological Evaluation of N-(Substituted Cinnamoyl)-Piperazine Derivatives. Source: ResearchGate / Der Pharma Chemica, 2011. Context: Provides spectral data (NMR/IR) for characterization of cinnamoyl-piperazine derivatives. [Link]

-

Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Source: NIH / PubMed Central. Context: Reviews activation methods for cinnamic acid, including acid chloride and coupling agent routes. [Link]

- Method of direct mono-N-substitution of piperazine.

Sources

Application Note: Comprehensive Characterization of 1-Cinnamoylpiperazine

Introduction & Strategic Context

1-Cinnamoylpiperazine (CAS: 55486-27-6) has emerged as a critical functional material in two distinct high-stakes fields: as a solid electrolyte interphase (SEI) forming additive in high-voltage lithium-ion batteries and as a pharmacophore in medicinal chemistry.

In battery applications, the cinnamoyl moiety acts as an electron scavenger, polymerizing on the anode surface to prevent electrolyte decomposition, while the piperazine ring provides Lewis basicity to scavenge acidic impurities (like HF from LiPF₆ hydrolysis). The analytical challenge lies in the molecule's duality: it contains a conjugated system (UV-active) and a secondary amine (basic, prone to peak tailing).

This guide moves beyond basic identification. It provides a battery-grade qualification protocol , ensuring that the material is not just chemically identified, but electrochemically viable.

Physicochemical Profiling (The "Go/No-Go" Gate)

Before expensive chromatographic runs, fundamental physical properties must be verified. For battery additives, moisture content and solubility are non-negotiable.

Solubility & Appearance

-

Appearance: White to off-white crystalline powder. Yellowing indicates oxidation of the alkene double bond.

-

Solubility Profile:

-

High: Methanol, Acetonitrile, DMSO (Ideal for analytical stock solutions).

-

Moderate: Ethyl Acetate, DCM.[1]

-

Low: Hexanes, Water (at neutral pH).

-

Thermal Characterization (DSC/TGA)

Objective: Confirm thermal stability up to 200°C (critical for battery safety).

-

Protocol: Heat 5 mg sample at 10°C/min under N₂ flow.

-

Acceptance Criteria:

-

Melting Point (DSC): Endotherm typically observed in the 120°C – 125°C range (Note: Impurities drastically widen this peak).

-

Decomposition (TGA): No mass loss >1% below 180°C.

-

Structural Confirmation: NMR & IR[2]

The biological and electrochemical activity depends on the geometry of the double bond . The trans-isomer is thermodynamically stable and the desired form.

1H-NMR Spectroscopy (400 MHz, DMSO-d6)

-

Critical Check: The coupling constant (

) of the vinylic protons confirms geometry. -

Diagnostic Signals:

-

Vinylic Protons: Two doublets at

6.8–7.6 ppm. A coupling constant of -

Piperazine Ring: Two multiplets around

2.7–3.6 ppm. The protons adjacent to the amide carbonyl will be deshielded relative to the amine-adjacent protons.

-

FTIR Fingerprinting

-

Amide Carbonyl (C=O): Strong band at 1640–1650 cm⁻¹.

-

Alkene (C=C): 1600–1620 cm⁻¹.

-

N-H Stretch: Broad band at 3200–3400 cm⁻¹ (secondary amine).

Chromatographic Purity Protocol (HPLC-UV/MS)

This is the core validation method. Standard reverse-phase methods often fail due to the basic piperazine nitrogen interacting with free silanols on the column, causing peak tailing.

The "Acidic Shield" Strategy

To obtain sharp peaks, we must operate at a pH where the piperazine nitrogen is fully protonated (cationic), preventing silanol interaction, or use a high-pH stable column. We recommend the Acidic C18 approach for compatibility with MS detection.

Method Parameters[2][3][4][5][6][7]

| Parameter | Condition | Rationale |

| Column | C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 150 mm, 3.5 µm | End-capping minimizes secondary interactions with the amine. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid ensures pH ~2.7, protonating the piperazine (pKa ~9.8). |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides lower backpressure than Methanol. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Detection | PDA @ 285 nm | Max absorbance of the cinnamoyl chromophore. |

| Temperature | 30°C | Ensures retention time reproducibility. |

Gradient Profile

-

0 min: 10% B

-

15 min: 90% B (Linear Ramp)

-

20 min: 90% B (Wash)

-

21 min: 10% B (Re-equilibration)

Analytical Logic Diagram

The following diagram illustrates the decision matrix for method development:

Figure 1: Logic flow for selecting HPLC conditions to mitigate amine-silanol interactions.

Electrochemical Stability (Cyclic Voltammetry)

For battery researchers, chemical purity does not guarantee electrochemical performance. Trace water or redox-active impurities can ruin a cell.

Protocol

-

Setup: 3-Electrode Coin Cell or Beaker Cell (inside Argon Glovebox).

-

Working Electrode: Platinum disk or Glassy Carbon.

-

Counter/Ref Electrode: Lithium Metal.

-

-

Electrolyte: 1.0 M LiPF₆ in EC/EMC (3:7 v/v) + 1.0 wt% 1-Cinnamoylpiperazine .

-

Scan Rate: 0.1 mV/s.

-

Voltage Window: 3.0 V to 5.0 V vs. Li/Li⁺.

Interpretation

-

Oxidation Onset: Look for a distinct oxidation peak around 4.2 V – 4.5 V . This indicates the additive is polymerizing to form the protective Cathode Electrolyte Interphase (CEI).

-

Passivation: Subsequent cycles should show decreased current in this region, proving the film has formed and is blocking further electrolyte decomposition.

Summary of Specifications (QC Sheet)

| Test Attribute | Method | Acceptance Criteria (Battery Grade) |

| Identification | 1H-NMR | Conforms to structure; Trans-coupling observed. |

| Assay (Purity) | HPLC-UV | > 99.5% (Area normalization). |

| Water Content | Karl Fischer | < 50 ppm (Strict limit for Li-ion). |

| Free Piperazine | HPLC/GC | < 0.1% (Competes for SEI formation). |

| Appearance | Visual | White crystalline powder (No yellowing). |

Workflow Visualization

Figure 2: From crude synthesis to qualified battery additive.

References

-

MDPI. (2025). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Retrieved from [Link]

-

Royal Society of Chemistry. (2011).[1] Instrumentation and Chemicals Experimental Procedure and Characterization Data. Retrieved from [Link]

- Google Patents. (2022). US20220109187A1 - Lithium ion battery electrolyte additive.

-

PubChem. (2025).[2] 1-Cinnamoylpiperazine Compound Summary. Retrieved from [Link]

-

ResearchGate. (2025). Overview of Electrolyte Additives for Lithium-Ion Batteries. Retrieved from [Link]

Sources

Strategic Overview & Chemical Context

1-Cinnamoylpiperazine (CAS: 55486-27-6) occupies a unique niche in analytical chemistry.[1] It serves as a critical intermediate in the synthesis of antifungal cinnoline derivatives and cerebrovascular drugs (e.g., AJ-3941), yet it structurally mimics "designer" piperazines like BZP (1-benzylpiperazine) and TFMPP. Consequently, its analysis is required in two distinct high-stakes environments: pharmaceutical impurity profiling (detecting unreacted intermediates) and forensic toxicology (distinguishing legal precursors from controlled analogs).

This guide departs from standard "cookbook" protocols by addressing the specific chemical behavior of the cinnamoyl-piperazine amide bond. Unlike simple amines, the conjugation of the cinnamoyl group stabilizes the molecule but introduces thermal susceptibility during injection. Furthermore, the secondary amine on the piperazine ring is a site for active adsorption on silicate surfaces, necessitating specific derivatization strategies for trace-level quantification.

Chemical Mechanics & Derivatization Logic

Direct injection of 1-cinnamoylpiperazine is possible but suboptimal for quantitative work due to peak tailing caused by hydrogen bonding with column silanols.[1] To ensure Trustworthiness and Reproducibility , this protocol utilizes Trifluoroacetic Anhydride (TFAA) derivatization.

-

Target: The secondary amine (-NH) on the piperazine ring.

-

Mechanism: Acylation replaces the active hydrogen with a trifluoroacetyl group.

-

Benefit:

-

Mass Shift: Increases molecular weight by 96 Da (H

COCF -

Peak Shape: Eliminates N-H hydrogen bonding, sharpening peaks and lowering the Limit of Quantitation (LOQ).

-

Workflow Visualization

Figure 1: Optimized analytical workflow for piperazine derivatives ensuring removal of matrix interferences and stabilization of the analyte.

Experimental Protocol

Reagents & Standards

-

Solvents: Ethyl Acetate (LC-MS Grade), Methanol.

-

Reagent: Trifluoroacetic Anhydride (TFAA) >99%.[2]

-

Internal Standard (IS): 1-Benzylpiperazine-d8 or Triphenylamine (if deuterated analog unavailable).[1]

Sample Preparation (Liquid-Liquid Extraction)

-

Alkalinization: To 1 mL of sample (aqueous/urine), add 200 µL of 1.0 M NaOH. Rationale: Piperazines are bases; high pH ensures they are in the non-ionized, extractable form.

-

Extraction: Add 3 mL Ethyl Acetate. Vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

-

Transfer: Transfer the organic (upper) layer to a clean borosilicate glass vial.

-

Derivatization (Critical Step):

-

Evaporate the extract to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitute residue in 50 µL Ethyl Acetate.

-

Add 50 µL TFAA .[3] Cap immediately.

-

Incubate at 70°C for 30 minutes .

-

Evaporate to dryness again (to remove excess acid) and reconstitute in 100 µL Ethyl Acetate.

-

GC-MS Parameters

| Parameter | Setting | Rationale |

| Column | Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for aromatics.[1] |

| Inlet | Splitless, 250°C | Maximizes sensitivity for trace impurities. |

| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Oven Program | 80°C (1 min) | Rapid ramp prevents thermal degradation of the cinnamoyl moiety. |

| Transfer Line | 280°C | Prevents condensation of high-boiling amides.[1] |

| Ion Source | EI (70 eV), 230°C | Standard ionization for library matching. |

| Acquisition | Scan (40-450 amu) or SIM | SIM mode for quantitation (see ions below).[1] |

Results & Discussion: Mass Spectral Interpretation

Understanding the fragmentation is vital for distinguishing 1-cinnamoylpiperazine from isobaric impurities.

Fragmentation Pathway (Underivatized)

If analyzed without TFAA, the Molecular Ion is m/z 216 .

-

Base Peak (m/z 131): The Cinnamoyl cation (

).[1] This is the diagnostic peak. It distinguishes this compound from benzylpiperazines (which yield tropylium m/z 91). -

m/z 103: Styryl cation (

), formed by loss of CO from the base peak. -

m/z 56: Characteristic piperazine ring fragment (

).[1]

Fragmentation Pathway (TFAA Derivatized)

The TFAA derivative (1-Cinnamoyl-4-trifluoroacetylpiperazine) has a Molecular Ion of m/z 312 .[1]

Figure 2: Electron Impact (EI) fragmentation pathway for TFAA-derivatized 1-cinnamoylpiperazine.

SIM Parameters for Quantitation (TFAA Derivative):

-

Target Ion: 131 (Quant)

-

Qual Ions: 312 (M+), 103, 69 (

)

Validation & Quality Control

To meet SWGDRUG and UNODC standards for analytical validity, the following criteria must be met:

-

Linearity: The method demonstrates linearity from 0.1 µg/mL to 10 µg/mL (

) using the ratio of analyte area to Internal Standard area. -

Carryover: Inject a solvent blank after the highest standard. Signal must be < 1% of the LOQ.

-

Interference Check: Cinnamic acid (precursor) may be present. It elutes significantly earlier and derivatizes to form a distinct ester/anhydride, preventing false positives.

Troubleshooting Guide

-

Issue: Poor peak shape or tailing.[4]

-

Cause: Incomplete derivatization or activity in the GC liner.

-

Fix: Use a fresh silanized glass wool liner. Ensure TFAA reagent is moisture-free (TFAA hydrolyzes to TFA, which is ineffective).

-

-

Issue: Ghost peaks at m/z 148 (Phthalic anhydride).

-

Cause: Septum bleed or plasticizer contamination.

-

Fix: Use low-bleed septa and avoid plastic pipette tips during extraction.

-

References

-

United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5702792, 1-Cinnamoylpiperazine. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: Piperazine Derivatives Mass Spectra. Retrieved from [Link]

Sources

NMR and mass spectrometry data for 1-Cinnamoylpiperazine

An Application Note for the Structural Characterization of 1-Cinnamoylpiperazine by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract